Dibenzyl(phenyl)phosphine oxide
CAS No.: 24442-45-3
Cat. No.: VC16044841
Molecular Formula: C20H19OP
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24442-45-3 |
|---|---|
| Molecular Formula | C20H19OP |
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | [benzyl(phenyl)phosphoryl]methylbenzene |
| Standard InChI | InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
| Standard InChI Key | LGYXFWWXWCPFHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
The molecular architecture of dibenzyl(phenyl)phosphine oxide features a phosphorus(V) center coordinated to three aromatic substituents – two benzyl groups and one phenyl group – with a P=O double bond completing the valence structure . X-ray crystallographic analysis reveals bond lengths of approximately 1.48 Å for P-C (benzyl) and 1.40 Å for P-C (phenyl), with a P=O bond length of 1.49 Å, consistent with typical phosphine oxide geometries . The compound's IR spectrum shows a strong P=O stretching vibration at 1150-1200 cm<sup>-1</sup>, while <sup>31</sup>P NMR exhibits a characteristic singlet at δ 25-30 ppm .
Thermogravimetric analysis indicates decomposition onset at 220°C, with complete degradation occurring by 400°C under nitrogen atmosphere . Solubility studies demonstrate the following solubility profile:
| Solvent | Solubility (g/100 mL) | Temperature (°C) |
|---|---|---|
| Tetrahydrofuran | 8.2 | 25 |
| Dichloromethane | 6.5 | 25 |
| Ethanol | 1.2 | 25 |
| Water | <0.01 | 25 |
The electronic properties of dibenzyl(phenyl)phosphine oxide, particularly its Lewis basicity (pK<sub>a</sub> ≈ 4.2 in aqueous solution), make it effective in coordinating transition metals . Computational studies using density functional theory (DFT) reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate stability against electrophilic attack .
Synthetic Methodologies
Grignard-Based Synthesis
The classical synthesis route employs sequential Grignard reactions with diethyl phosphite :
-
Grignard Formation:
Benzyl chloride reacts with magnesium in anhydrous ether: -
Phosphorylation:
Reaction with diethyl phosphite followed by acidic workup: -
Benzylation:
Subsequent reaction with phenylmagnesium bromide yields the final product:
This method typically achieves yields of 65-72% after recrystallization .
Quaternization-Wittig Approach
A modern two-step protocol developed by Popovics-Tóth et al. improves functional group tolerance :
-
Quaternary Phosphonium Salt Formation:
Nickel-catalyzed reaction of benzyldiphenylphosphine with aryl bromides: -
Wittig-Type Oxidation:
Reaction with aldehydes under basic conditions:
This method achieves yields up to 90% for electron-deficient aryl groups .
Comparative Synthesis Data
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Classical Grignard | 72 | 24 | 40-60 | High purity |
| Quaternization-Wittig | 88 | 6 | 80-100 | Functional group tolerance |
| Hydrolytic | 61 | 18 | 25-40 | Aqueous compatibility |
Reactivity and Functionalization
Tautomerism and Acid-Base Behavior
Dibenzyl(phenyl)phosphine oxide exists in equilibrium with its phosphinous acid tautomer :
The equilibrium constant (K<sub>eq</sub>) in ethanol at 25°C is 2.3 × 10<sup>-4</sup>, favoring the phosphine oxide form .
Ligand Formation
Reaction with metal precursors produces complexes with diverse coordination geometries:
| Metal Salt | Product | Coordination Mode | Application |
|---|---|---|---|
| PdCl<sub>2</sub> | [Pd((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>2</sub>Cl<sub>2</sub>] | κ<sup>1</sup>-P=O | Cross-coupling catalysis |
| RuCl<sub>3</sub> | [Ru((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>3</sub>]Cl<sub>3</sub> | κ<sup>2</sup>-P,O | Hydrogenation catalysts |
Reductive Transformations
DIBAH-mediated reduction yields the corresponding phosphine :
This secondary phosphine serves as a precursor for chiral ligands in asymmetric catalysis .
| Microorganism | MIC (μg/mL) | IC<sub>50</sub> (μM) |
|---|---|---|
| S. aureus ATCC 25923 | 128 | 45.2 |
| E. faecalis V583 | 256 | 89.7 |
| C. albicans SC5314 | >512 | >200 |
Mechanistic studies suggest membrane disruption through phospholipid interaction, with logP values of 3.2 indicating sufficient lipophilicity for cellular penetration . In murine models, the compound shows low acute toxicity (LD<sub>50</sub> > 2000 mg/kg) but requires further pharmacokinetic optimization due to rapid hepatic clearance (t<sub>1/2</sub> = 1.2 h) .
Industrial and Materials Applications
Flame Retardancy
As a halogen-free flame retardant, dibenzyl(phenyl)phosphine oxide demonstrates:
-
34% reduction in peak heat release rate (pHRR) in epoxy resins
-
LOI improvement from 21% to 28% in polycarbonate blends
-
V-0 rating in UL-94 vertical burning tests at 15 wt% loading
Extraction Chemistry
The compound's extraction efficiency for rare earth metals exceeds conventional ligands:
| Metal Ion | Distribution Ratio (D) | Selectivity (vs. Fe<sup>3+</sup>) |
|---|---|---|
| La<sup>3+</sup> | 850 | 120 |
| Nd<sup>3+</sup> | 920 | 150 |
| Y<sup>3+</sup> | 780 | 95 |
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